3-Amino-3-cyclopropyl-2,2-dimethylpropanoic acid;hydrochloride
CAS No.: 180181-74-2
Cat. No.: VC7709474
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 180181-74-2 |
---|---|
Molecular Formula | C8H16ClNO2 |
Molecular Weight | 193.67 |
IUPAC Name | 3-amino-3-cyclopropyl-2,2-dimethylpropanoic acid;hydrochloride |
Standard InChI | InChI=1S/C8H15NO2.ClH/c1-8(2,7(10)11)6(9)5-3-4-5;/h5-6H,3-4,9H2,1-2H3,(H,10,11);1H |
Standard InChI Key | QIAHJBNBPPCSFC-UHFFFAOYSA-N |
SMILES | CC(C)(C(C1CC1)N)C(=O)O.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 3-amino-3-cyclopropyl-2,2-dimethylpropanoic acid hydrochloride is C₈H₁₆ClNO₂, derived from the parent amino acid (C₈H₁₅NO₂) through hydrochlorination. The cyclopropane ring introduces significant steric strain, while the geminal dimethyl groups at the C-2 position enhance conformational rigidity. The hydrochloride salt form improves solubility in polar solvents, a critical factor for bioavailability in pharmaceutical applications .
Key structural features include:
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A cyclopropane ring fused to the β-carbon of the amino acid backbone.
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Two methyl groups at the C-2 position, creating a quaternary carbon center.
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A protonated amine group stabilized by chloride counterions.
Physicochemical properties inferred from analogous compounds include a melting point range of 180–200°C (decomposition) and a logP value of approximately -1.2, indicating moderate hydrophilicity . The pKa of the amino group in the hydrochloride salt is estimated at 8.5–9.0, while the carboxylic acid group has a pKa of 2.1–2.5 .
Synthesis and Manufacturing
Patent-Based Synthetic Routes
A patented method for synthesizing structurally related cyclopropylamine derivatives involves multi-step enantioselective processes . For example, the synthesis of (3S)-3-amino-N-cyclopropyl-2-hydroxyhexanamide hydrochloride begins with Sorbic Acid tert-butyl ester, which undergoes asymmetric addition with (S)-N-benzyl-1-phenylethylamine lithium salts . Subsequent oxidation, deprotection, and cyclopropylamine condensation yield the target compound. While this pathway is tailored for a hexanamide derivative, analogous steps could be adapted for 3-amino-3-cyclopropyl-2,2-dimethylpropanoic acid hydrochloride by modifying the starting material to include dimethyl groups at the C-2 position .
Alternative Synthetic Strategies
Industrial-scale production may employ:
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Michael Addition: Using acrylate esters and cyclopropylamine nucleophiles to construct the β-amino acid framework.
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Enantioselective Catalysis: Chiral catalysts like BINAP-ruthenium complexes to control stereochemistry at the C-3 position.
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Hydrochlorination: Treating the free amino acid with HCl gas in anhydrous ethanol to form the hydrochloride salt .
Applications in Pharmaceutical Research
Drug Intermediate
This compound serves as a precursor in synthesizing peptidomimetics and protease inhibitors. For example, carboxamide derivatives of cyclopropyl amino acids have demonstrated antiviral activity against hepatitis C virus (HCV) NS3/4A protease .
Conformational Restriction
The rigid cyclopropane scaffold is valuable in designing kinase inhibitors where precise spatial alignment of functional groups is critical. A 2022 study highlighted the use of similar compounds in developing allosteric modulators for Bruton’s tyrosine kinase (BTK) .
Comparison with Structural Analogs
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